(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two chlorine atoms at the 3’ and 4’ positions. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding biphenyl precursor. One common method is the palladium-catalyzed borylation of 3’,4’-dichloro-[1,1’-biphenyl]-4-yl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and solvents like ethanol or water.
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives with various substituents.
Oxidation: 3’,4’-Dichloro-[1,1’-biphenyl]-4-ol.
Substitution: Substituted biphenyl derivatives with nucleophilic groups replacing the chlorine atoms.
Scientific Research Applications
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and chlorine substituents, making it less versatile in certain synthetic applications.
2,3-Dichlorophenylboronic Acid: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
4-Biphenylboronic Acid: Lacks chlorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and chlorine substituents, which enhance its reactivity and versatility in various chemical reactions. This compound’s ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWYWWYEYYTNGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585711 |
Source
|
Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025736-43-9 |
Source
|
Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.